molecular formula C22H28N2O3 B13115327 (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol

(2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol

Katalognummer: B13115327
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: ZZAKICMZKPWQJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol is a complex organic compound with a unique structure that includes a methoxy group, a morpholinomethyl group, and an indolin-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol typically involves multiple steps, starting with the preparation of the indolin-1-yl intermediate This intermediate is then reacted with morpholinomethyl chloride under basic conditions to form the morpholinomethyl indolin-1-yl derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The methoxy and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)propane: Similar structure but with a propane group instead of methanol.

Uniqueness

(2-Methoxy-5-((3-(morpholinomethyl)indolin-1-yl)methyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C22H28N2O3

Molekulargewicht

368.5 g/mol

IUPAC-Name

[2-methoxy-5-[[3-(morpholin-4-ylmethyl)-2,3-dihydroindol-1-yl]methyl]phenyl]methanol

InChI

InChI=1S/C22H28N2O3/c1-26-22-7-6-17(12-18(22)16-25)13-24-15-19(14-23-8-10-27-11-9-23)20-4-2-3-5-21(20)24/h2-7,12,19,25H,8-11,13-16H2,1H3

InChI-Schlüssel

ZZAKICMZKPWQJM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CN2CC(C3=CC=CC=C32)CN4CCOCC4)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.